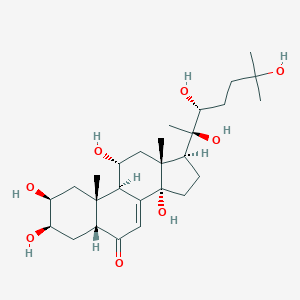

Turkesterone

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-23(2,33)8-7-21(32)26(5,34)20-6-9-27(35)15-11-16(28)14-10-17(29)18(30)12-24(14,3)22(15)19(31)13-25(20,27)4/h11,14,17-22,29-35H,6-10,12-13H2,1-5H3/t14-,17+,18-,19+,20-,21+,22+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSBAGDDNVWTLOM-XHZKDPLLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(=CC(=O)C4C3(CC(C(C4)O)O)C)C1(CCC2C(C)(C(CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3C(=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)[C@@]1(CC[C@@H]2[C@](C)([C@@H](CCC(C)(C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41451-87-0 | |

| Record name | Turkesterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41451-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Turkesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041451870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TURKESTERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53E6Z3F8ZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Turkesterone's Mechanism of Action on Muscle Protein Synthesis: A Technical Guide

Introduction

Turkesterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in certain plants and insects, with its most prominent source being the Ajuga turkestanica plant.[1][2] In recent years, it has garnered significant attention within the scientific and athletic communities for its potential anabolic properties, specifically its ability to enhance muscle protein synthesis (MPS) without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth analysis of the proposed molecular mechanisms through which this compound exerts its effects on muscle tissue, presents quantitative data from key studies, details experimental protocols, and visualizes the core signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Non-Androgenic Anabolic Activity

A critical distinction of this compound and other ecdysteroids is their non-androgenic nature. Unlike anabolic-androgenic steroids (AAS) that function by binding to and activating androgen receptors (AR), ecdysteroids do not appear to interact with these receptors in mammals.[3][4] This fundamental difference means that this compound can promote anabolic pathways in skeletal muscle without causing the typical side effects of AAS, such as hormonal suppression, gynecomastia, or hair loss.[2][5] Its anabolic effects are believed to be mediated through distinct signaling cascades that are independent of the androgen receptor pathway.[2]

Core Signaling Pathway: Estrogen Receptor Beta and PI3K/Akt Activation

The primary proposed mechanism for this compound-induced muscle protein synthesis involves the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a central regulator of cell growth and protein synthesis.[1][3][6] Evidence suggests this cascade may be initiated through a non-genomic pathway starting at the cell membrane.

-

Receptor Interaction : Some studies propose that ecdysteroids, including this compound, may bind to the estrogen receptor beta (ERβ), a receptor known to have anabolic properties in muscle.[2][4][7] Other research suggests the involvement of a G-protein coupled receptor (GPCR) on the cell surface.[3][8]

-

Signal Transduction : Upon receptor binding, a signaling cascade is initiated. In the GPCR-mediated model, this leads to the activation of Phospholipase C (PLC).[3]

-

PI3K/Akt Activation : Both potential initiating steps converge on the activation of PI3K. This kinase then phosphorylates and activates Akt.[3][6][9] Studies have shown that the anabolic effects of ecdysteroids are inhibited by PI3K inhibitors, supporting the crucial role of this pathway.[6][10]

-

Downstream Effects : Activated Akt promotes muscle protein synthesis through several downstream mechanisms:

-

mTOR Activation : Akt activates the mammalian target of rapamycin (mTOR), a key kinase that promotes protein synthesis by phosphorylating downstream targets like S6K1 and 4E-BP1.[2][4][11]

-

Increased mRNA Translation : this compound has been suggested to enhance the translation of mRNA into protein.[1][12]

-

Enhanced Leucine Uptake : It may improve the uptake of essential amino acids, such as leucine, into muscle cells, providing the necessary building blocks for new protein.[12]

-

Increased Intracellular Calcium : Studies on the ecdysteroid 20-hydroxyecdysone (20HE) have shown a rapid increase in intracellular calcium (Ca2+) following administration, which contributes to the activation of Akt.[3][13]

-

Signaling Pathway Diagram

References

- 1. tigerfitness.com [tigerfitness.com]

- 2. swolverine.com [swolverine.com]

- 3. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. swolverine.com [swolverine.com]

- 5. backtoyourrootsherbs.com [backtoyourrootsherbs.com]

- 6. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. swolverine.com [swolverine.com]

- 8. Frontiers | Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice [frontiersin.org]

- 9. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchwithrutgers.com [researchwithrutgers.com]

- 11. The Effects of Multiple Acute this compound Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. geneticnutrition.in [geneticnutrition.in]

- 13. researchgate.net [researchgate.net]

Turkesterone and Satellite Cell Activation: A Technical Whitepaper for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid derived from the Ajuga turkestanica plant, has garnered significant interest for its purported anabolic properties in skeletal muscle. While research has primarily focused on its effects on muscle protein synthesis and overall hypertrophy, the direct impact of this compound on the activation of satellite cells, the resident stem cells of skeletal muscle, remains a critical area of investigation. This technical guide synthesizes the current, albeit limited, understanding of the molecular mechanisms through which this compound may influence satellite cell activity. It details the proposed signaling pathways, presents available quantitative data from related studies on ecdysteroids, and outlines experimental protocols for the direct assessment of this compound's effects on this crucial cell population. This document aims to provide a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in muscle regeneration and growth.

Introduction: The Role of Satellite Cells in Myogenesis

Satellite cells are quiescent myogenic stem cells located between the basal lamina and the sarcolemma of muscle fibers.[1] Upon muscle injury or sufficient physiological stimuli, these cells become activated, enter the cell cycle, and proliferate.[1] A portion of the progeny undergoes terminal differentiation to form new myotubes or fuse with existing muscle fibers, thereby facilitating muscle repair and hypertrophy. Another subset returns to a quiescent state, replenishing the satellite cell pool for future regenerative needs.[1] The activation, proliferation, and differentiation of satellite cells are tightly regulated by a complex interplay of signaling pathways, with key myogenic regulatory factors (MRFs) such as Pax7 (a marker of quiescent and proliferating satellite cells) and MyoD (a marker of activated, differentiating satellite cells) playing pivotal roles.[2][3]

This compound and its Putative Mechanisms of Action in Skeletal Muscle

This compound is an ecdysteroid, a class of steroid hormones found in insects and certain plants.[4] Unlike anabolic-androgenic steroids, ecdysteroids like this compound are not believed to bind to the androgen receptor.[5] Instead, their anabolic effects are thought to be mediated through alternative signaling pathways. Research on ecdysteroids, primarily 20-hydroxyecdysone (20E), which is structurally similar to this compound, suggests a stimulatory effect on muscle protein synthesis.[6][7] The proposed mechanism involves the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth and protein synthesis.[6] Furthermore, some in vitro studies indicate that an extract of Ajuga turkestanica can downregulate myostatin, a negative regulator of muscle growth.[8]

While direct evidence of this compound's impact on satellite cell activation is currently lacking in the scientific literature, its influence on the PI3K/Akt pathway and myostatin expression provides a basis for hypothesizing its potential role in modulating satellite cell activity.

Proposed Signaling Pathways for this compound-Mediated Satellite Cell Activation

Based on the known effects of ecdysteroids on muscle cells and the established signaling cascades in satellite cell biology, a putative mechanism for this compound's action on satellite cells can be proposed. This hypothetical pathway, illustrated below, suggests that this compound may initiate a signaling cascade that leads to the activation of quiescent satellite cells and their entry into the myogenic program.

References

- 1. mdpi.com [mdpi.com]

- 2. Discovery of Novel Stimulators of Pax7 and/or MyoD: Enhancing the Efficacy of Cultured Meat Production through Culture Media Enrichment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Marking the tempo for myogenesis: Pax7 and the regulation of muscle stem cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.nasm.org [blog.nasm.org]

- 5. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Silico Investigation of Turkesterone's Interaction with the Human Androgen Receptor: A Technical Guide and Proposed Docking Study

Audience: Researchers, scientists, and drug development professionals.

Abstract: Turkesterone, a phytoecdysteroid, has gained significant attention for its purported anabolic properties, which are generally attributed to mechanisms independent of the androgen receptor (AR).[1][2][3][4][5] Unlike anabolic steroids, this compound is thought to exert its effects through pathways like the estrogen receptor beta (ERβ) and stimulation of muscle protein synthesis via the PI3K/Akt signaling pathway.[1][2][6][7] However, the potential for a direct, albeit weak, interaction with the AR has not been exhaustively explored through computational methods. This technical guide outlines a proposed molecular docking study to investigate the binding potential of this compound to the ligand-binding domain (LBD) of the human androgen receptor. It provides a detailed methodology, hypothetical data presentation formats, and workflow visualizations to serve as a comprehensive framework for researchers aiming to explore this interaction in silico.

Introduction

The human androgen receptor (AR) is a ligand-activated nuclear transcription factor that plays a pivotal role in mediating the physiological effects of androgens like testosterone and dihydrotestosterone (DHT).[8][9][10] Upon ligand binding, the AR dissociates from heat shock proteins, dimerizes, and translocates to the nucleus where it binds to androgen response elements (AREs) on target genes, modulating their transcription to influence cellular proliferation and differentiation.[9][11][12] The AR is a primary molecular target in the development of therapies for conditions like prostate cancer.[8][13]

This compound is a naturally occurring phytoecdysteroid found in plants such as Ajuga turkestanica.[1][5] While structurally similar to androgens, current evidence suggests that this compound and other ecdysteroids do not bind to the AR and therefore do not carry the same androgenic side effects as anabolic steroids.[1][3][4][14] Their anabolic effects are proposed to be mediated through alternative signaling pathways.[1][2][6]

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target).[15][16] It is an invaluable tool in drug discovery for screening virtual libraries of compounds and predicting binding affinities.[13][17][18] This guide proposes using molecular docking to formally test the hypothesis that this compound does not significantly interact with the androgen receptor's ligand-binding pocket.

Proposed Experimental Protocol: Molecular Docking

This section details a comprehensive methodology for conducting a molecular docking study of this compound with the human androgen receptor. The workflow is designed to be reproducible and is based on established computational chemistry practices.[15][16][19]

2.1. Preparation of the Receptor (Androgen Receptor)

-

Structure Retrieval: Obtain the 3D crystal structure of the human androgen receptor's ligand-binding domain (LBD). A suitable structure can be downloaded from the Protein Data Bank (PDB). For this proposed study, we will use PDB ID: 2PNU , which contains the wild-type human AR LBD.[15]

-

Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any co-factors not essential for the docking simulation.

-

Protonation and Charge Assignment: Add polar hydrogens to the protein structure. Assign appropriate atomic charges, such as Gasteiger-Hückel charges, which are standard for many docking programs.[15][18]

-

File Format Conversion: Convert the prepared receptor structure into the PDBQT file format, which is required by AutoDock Vina and includes charge and atom type information.[18]

2.2. Preparation of the Ligands

-

Structure Retrieval:

-

This compound: Obtain the 3D structure of this compound from the PubChem database (CID: 107751).

-

Control Ligands: Download the structures of a known potent agonist, Dihydrotestosterone (DHT) (PubChem CID: 10635), and a known antagonist, Bicalutamide (PubChem CID: 2375), for comparative analysis.

-

-

Energy Minimization: Perform energy minimization on the ligand structures using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

-

Charge Assignment and Torsions: Assign Gasteiger charges and define the rotatable bonds (torsions) for each ligand to allow for conformational flexibility during the docking process.

-

File Format Conversion: Convert the prepared ligand structures into the PDBQT file format.

2.3. Docking Simulation using AutoDock Vina

-

Grid Box Definition: Define a 3D grid box that encompasses the entire ligand-binding pocket of the androgen receptor. The center of the grid should be based on the coordinates of the co-crystallized ligand in the original PDB file or identified through binding site prediction software. A typical grid size might be 25Å x 25Å x 25Å to allow ample space for the ligand to move.

-

Configuration File: Create a configuration file that specifies the file paths for the receptor and ligands, the coordinates and dimensions of the grid box, and the exhaustiveness of the search algorithm (e.g., exhaustiveness = 8).

-

Execution: Run the molecular docking simulation using the AutoDock Vina software. Vina will generate multiple binding poses (modes) for each ligand, ranked by their predicted binding affinity (in kcal/mol).

2.4. Post-Docking Analysis

-

Binding Affinity Analysis: The primary quantitative result is the binding affinity, which estimates the binding free energy. A more negative value indicates a stronger predicted interaction.

-

Interaction Analysis: Visualize the top-ranked docking poses using software like PyMOL or Discovery Studio. Analyze the non-covalent interactions between the ligand and the receptor, including:

-

Hydrogen bonds

-

Hydrophobic interactions

-

Pi-stacking interactions[17]

-

-

Comparative Analysis: Compare the binding affinity and interaction patterns of this compound with those of the control ligands (DHT and Bicalutamide) to contextualize the results.

Data Presentation

Quantitative results from the docking simulation should be summarized in clear, structured tables for easy comparison. The following tables represent a hypothetical outcome of this proposed study.

Table 1: Predicted Binding Affinities of Ligands with Androgen Receptor (PDB: 2PNU)

| Compound | PubChem CID | Binding Affinity (kcal/mol) | RMSD from Initial (Å) |

| Dihydrotestosterone (Control) | 10635 | -10.2 | 1.15 |

| Bicalutamide (Control) | 2375 | -9.5 | 1.32 |

| This compound | 107751 | -7.1 | 2.45 |

Note: Data are hypothetical and for illustrative purposes only.

Table 2: Key Amino Acid Interactions for Top-Ranked Poses

| Compound | Hydrogen Bonds | Hydrophobic Interactions |

| Dihydrotestosterone | Gln711, Arg752, Asn705 | Leu704, Met745, Trp741 |

| Bicalutamide | Gln711, Thr877 | Met780, Phe764 |

| This compound | Asn705 | Leu707, Val716 |

Note: Data are hypothetical and for illustrative purposes only. The specific interacting residues would be determined from the docking output.

Mandatory Visualizations

Diagram 1: Proposed Molecular Docking Workflow

This diagram illustrates the step-by-step process for the in silico experiment described in the protocol.

Caption: Workflow for the proposed molecular docking study.

Diagram 2: Canonical Androgen Receptor Signaling Pathway

This diagram shows the established genomic signaling pathway activated by androgens.

Caption: Canonical androgen receptor signaling pathway.

Diagram 3: Logical Relationship of this compound's Anabolic Action

This diagram contrasts the hypothetical direct AR interaction with the currently accepted indirect pathways.

Caption: Hypothesized vs. accepted pathways of this compound.

Conclusion and Future Directions

This guide provides a robust framework for investigating the interaction between this compound and the human androgen receptor using molecular docking. While current literature suggests such an interaction is unlikely[1][6][14], in silico validation is a crucial step to either confirm this assumption or uncover a weak, previously uncharacterized binding mode. The hypothetical results presented herein, showing a weaker binding affinity for this compound compared to endogenous androgens, align with existing expectations.

Should this proposed study yield a significant binding affinity, further computational studies, such as molecular dynamics simulations, would be warranted to assess the stability of the predicted binding pose over time.[17][19] Ultimately, any compelling computational findings must be validated through in vitro binding assays to determine their real-world biological relevance. This structured approach ensures that the anabolic properties of compounds like this compound are thoroughly understood, aiding in the development of safer and more effective ergogenic and therapeutic agents.

References

- 1. tigerfitness.com [tigerfitness.com]

- 2. swolverine.com [swolverine.com]

- 3. draxe.com [draxe.com]

- 4. predatornutrition.com [predatornutrition.com]

- 5. blog.nasm.org [blog.nasm.org]

- 6. Ecdysterone and this compound—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 11. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. Phytochemical identification and in silico elucidation of interactions of bioactive compounds from Citrullus lanatus with androgen receptor towards prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. magistralbr.caldic.com [magistralbr.caldic.com]

- 15. pure.bond.edu.au [pure.bond.edu.au]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Modeling Studies of Natural Inhibitors of Androgen Signaling in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Hits Discovery on the Androgen Receptor: In Silico Approaches to Identify Agonist Compounds [mdpi.com]

- 19. Identification of Androgen Receptor as a Molecular Docking Target for Survival and Response to Metformin‐Induced Ferroptosis in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Analysis of Turkesterone's Anabolic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid derived from the Ajuga turkestanica plant, has garnered significant attention for its purported anabolic properties without the androgenic side effects associated with traditional anabolic steroids. This technical guide provides an in-depth analysis of the in vitro evidence supporting this compound's effects on skeletal muscle cells. It details the key molecular pathways implicated in its mechanism of action, presents quantitative data from relevant studies, and outlines the experimental protocols necessary to investigate its anabolic potential in a laboratory setting. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of muscle biology, pharmacology, and drug development.

Introduction

Skeletal muscle hypertrophy is a highly regulated process involving the activation of signaling cascades that promote protein synthesis and inhibit protein degradation. The search for novel anabolic agents with favorable safety profiles has led to the investigation of naturally occurring compounds, among which this compound has emerged as a promising candidate. In vitro studies utilizing cultured muscle cells, such as the C2C12 myoblast line, have been instrumental in elucidating the molecular mechanisms underlying this compound's anabolic effects. This guide will synthesize the current understanding of this compound's in vitro bioactivity, with a focus on its impact on key anabolic signaling pathways and gene expression.

Molecular Mechanism of Action: The PI3K/Akt/mTOR Signaling Pathway

The primary mechanism through which this compound is believed to exert its anabolic effects is the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway. This pathway is a central regulator of muscle protein synthesis.

-

Upstream Activation: While the precise cell surface receptor that this compound interacts with in mammalian cells is still under investigation, some evidence suggests it may involve the estrogen receptor beta (ERβ)[1]. Binding to a receptor is hypothesized to initiate the activation of PI3K.

-

PI3K/Akt Cascade: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 serves as a docking site for Akt, which is then phosphorylated and activated by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).

-

mTORC1 Activation and Protein Synthesis: Activated Akt phosphorylates and inhibits the tuberous sclerosis complex 1/2 (TSC1/2), a negative regulator of mTOR Complex 1 (mTORC1). The inhibition of TSC1/2 allows for the activation of mTORC1, which then promotes protein synthesis through two primary downstream effectors:

-

S6 Kinase 1 (S6K1): mTORC1 phosphorylates and activates S6K1, which in turn phosphorylates several targets involved in the initiation of translation, including the ribosomal protein S6.

-

4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, causing it to dissociate from the eukaryotic initiation factor 4E (eIF4E). This frees eIF4E to participate in the formation of the eIF4F complex, a critical step in the initiation of cap-dependent translation.

-

The following diagram illustrates the proposed signaling cascade:

Quantitative In Vitro Data

Several studies have provided quantitative data on the anabolic and related effects of this compound and Ajuga turkestanica extract (ATE) in C2C12 myotubes.

| Parameter Assessed | Cell Line | Treatment | Concentration | Incubation Time | Result | Reference |

| Protein Synthesis | C2C12 Myotubes | Phytoecdysteroids | Not Specified | Not Specified | Up to 20% increase | Gorelick-Feldman et al., 2008[2][3][4][5] |

| Myostatin (Mstn) Gene Expression | C2C12 Myotubes | ATE | 20 ppm (mg/L) | 6 hours | 4-fold downregulation | Zubeldia et al., 2012 |

| Caspase-3 (Casp-3) Gene Expression | C2C12 Myotubes | ATE | 20 ppm (mg/L) | 6 hours | 2-fold downregulation | Zubeldia et al., 2012 |

| Cell Viability | C2C12 Myotubes | ATE | 0.2 - 200 ppm | 1 - 24 hours | No significant loss of viability | Zubeldia et al., 2012 |

Detailed Experimental Protocols

The following are detailed, generalized protocols for key in vitro experiments to assess the anabolic properties of this compound. These protocols are based on standard methodologies for C2C12 cell culture and analysis.

C2C12 Cell Culture and Differentiation

This protocol describes the process of culturing C2C12 myoblasts and inducing their differentiation into myotubes, which are the relevant cell type for studying muscle hypertrophy.

References

- 1. Cell Culture Academy [procellsystem.com]

- 2. researchgate.net [researchgate.net]

- 3. Gene Profiling Studies in Skeletal Muscle by Quantitative Real-Time Polymerase Chain Reaction Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2.9. Surface Sensing of Translation (SUnSET) Assay [bio-protocol.org]

- 5. encodeproject.org [encodeproject.org]

The Non-Hormonal Anabolic Properties of Turkesterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid derived from the Ajuga turkestanica plant, has garnered significant interest for its potential as a non-hormonal anabolic agent. Unlike traditional anabolic-androgenic steroids (AAS), this compound does not bind to androgen receptors, thereby avoiding the associated adverse hormonal effects. This technical guide provides an in-depth analysis of the current scientific understanding of this compound's role in non-hormonal anabolic pathways. It summarizes key quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the proposed signaling cascades. The primary mechanism of action appears to be the potentiation of muscle protein synthesis through the activation of the PI3K/Akt/mTOR signaling pathway, with emerging evidence suggesting a potential role for estrogen receptor beta (ERβ) in mediating these anabolic effects. This document aims to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development.

Introduction

Ecdysteroids are a class of steroid hormones naturally occurring in insects and certain plants. While they are crucial for morphogenesis in arthropods, their anabolic effects in mammals have become a subject of intense research. This compound, a specific ecdysteroid, has shown promise as a natural anabolic compound that may enhance muscle growth and performance without the androgenic side effects associated with conventional steroids.[1][2] This guide delves into the molecular mechanisms underpinning this compound's non-hormonal anabolic activity, with a focus on its impact on key signaling pathways that regulate muscle protein synthesis.

Mechanism of Action: Non-Hormonal Anabolic Pathways

The primary anabolic effect of this compound is attributed to its ability to stimulate muscle protein synthesis.[1][2] This is achieved without interacting with androgen receptors, the primary target of traditional anabolic steroids.[3] The current body of evidence points towards two principal, and potentially interconnected, pathways: the PI3K/Akt/mTOR signaling cascade and modulation of the estrogen receptor beta (ERβ).

PI3K/Akt/mTOR Signaling Pathway

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and protein synthesis. Studies on ecdysteroids, including this compound, have demonstrated their ability to activate this pathway in skeletal muscle cells.[1][4]

The proposed mechanism involves the following steps:

-

Upstream Activation: While the precise upstream receptor for this compound is not definitively identified, evidence suggests it may involve a G-protein coupled receptor (GPCR).[5]

-

PI3K Activation: Activation of the upstream receptor leads to the recruitment and activation of PI3K.

-

Akt Phosphorylation: Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt, leading to its phosphorylation and activation.

-

mTORC1 Activation: Activated Akt, in turn, phosphorylates and activates mTOR Complex 1 (mTORC1), a master regulator of protein synthesis.

-

Downstream Effectors: mTORC1 then phosphorylates its key downstream targets, p70S6 kinase (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

-

Phosphorylation of S6K1 enhances the translation of mRNAs encoding ribosomal proteins and other components of the translational machinery.

-

Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic initiation factor 4E (eIF4E), allowing eIF4E to participate in the initiation of cap-dependent translation.

-

This cascade of events ultimately leads to an increase in the rate of muscle protein synthesis.

Role of Estrogen Receptor Beta (ERβ)

Recent research has pointed to the involvement of estrogen receptor beta (ERβ) in the anabolic effects of ecdysteroids.[6][7][8] Unlike estrogen receptor alpha (ERα), which is associated with the classical feminizing effects of estrogen, ERβ has been shown to have anabolic properties in skeletal muscle.

Studies have demonstrated that ecdysterone can induce hypertrophy in C2C12 myotubes, and this effect can be blocked by an ERβ-selective antagonist.[7] This suggests that this compound may act as a selective ERβ modulator (SERM), promoting muscle growth without the undesirable side effects associated with ERα activation. The binding of this compound to ERβ is thought to initiate a signaling cascade that converges with or potentiates the PI3K/Akt pathway, leading to enhanced protein synthesis.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro and in vivo studies on the anabolic effects of this compound and related ecdysteroids.

Table 1: In Vitro Studies on Muscle Protein Synthesis

| Ecdysteroid | Cell Line | Concentration | Increase in Protein Synthesis | Reference |

| This compound | C2C12 Myotubes | Not specified | Up to 20% | [1] |

| 20-Hydroxyecdysone (20E) | C2C12 Myotubes | Not specified | Up to 20% | [1] |

| Ponasterone A | C2C12 Myotubes | Not specified | Up to 20% | [4] |

| Polypodine B | C2C12 Myotubes | Not specified | Up to 20% | [4] |

Table 2: In Vivo Studies on Anabolic Effects

| Ecdysteroid | Animal Model | Dosage | Duration | Key Findings | Reference |

| Ecdysterone | Rats | 5 mg/kg body weight | 21 days | Stronger hypertrophic effect on soleus muscle fiber size compared to metandienone and SARM S-1 at the same dose. | [3] |

| Ecdysterone | Rats | Not specified | Not specified | Increased muscle fiber size and serum IGF-1 levels. | [6][7] |

| This compound | Castrated Rats | 0.5 mg/kg | 10 days | Significant increases in muscle mass and total protein content. | [3] |

Detailed Experimental Protocols

This section outlines the methodologies of key experiments cited in this guide to facilitate replication and further research.

In Vitro Protein Synthesis Assay (Gorelick-Feldman et al., 2008)

-

Cell Line: C2C12 murine myoblasts.

-

Differentiation: Myoblasts were grown to confluence and then induced to differentiate into myotubes by switching to a differentiation medium (DMEM with 2% horse serum) for 4-6 days.

-

Treatment: Differentiated myotubes were treated with various ecdysteroids (e.g., this compound, 20-hydroxyecdysone) at specified concentrations.

-

Protein Synthesis Measurement: Protein synthesis was assessed by measuring the incorporation of a radiolabeled amino acid (e.g., ³H-leucine) into newly synthesized proteins. After treatment, cells were incubated with the radiolabeled amino acid for a defined period. Cells were then lysed, and the protein was precipitated. The amount of incorporated radioactivity was measured using a scintillation counter and normalized to the total protein content.

-

PI3K Inhibition: To investigate the role of the PI3K pathway, a specific PI3K inhibitor (e.g., LY294002) was added to the culture medium prior to ecdysteroid treatment. The effect on protein synthesis was then measured as described above.

In Vivo Muscle Hypertrophy Study (Parr et al., 2014)

-

Animal Model: Male Wistar rats.

-

Treatment Groups:

-

Control (vehicle)

-

Ecdysterone (5 mg/kg body weight)

-

Metandienone (Dianabol) (5 mg/kg body weight)

-

SARM S-1 (5 mg/kg body weight)

-

-

Administration: Daily administration of the respective compounds for 21 days.

-

Muscle Analysis: After the treatment period, the soleus muscle was dissected, weighed, and prepared for histological analysis. Muscle fiber cross-sectional area was measured using microscopy and image analysis software.

-

Biochemical Analysis: Blood samples were collected to measure serum levels of IGF-1 and other relevant biomarkers.

Conclusion and Future Directions

The available scientific evidence strongly suggests that this compound and other phytoecdysteroids function as non-hormonal anabolic agents by stimulating muscle protein synthesis. The activation of the PI3K/Akt/mTOR pathway appears to be a central mechanism, with a potential modulatory role for estrogen receptor beta. These findings position this compound as a compelling candidate for further investigation in the context of muscle growth, performance enhancement, and potentially as a therapeutic agent for muscle wasting conditions.

Future research should focus on:

-

Elucidating the precise upstream receptor and the full signaling cascade initiated by this compound.

-

Conducting more extensive in vivo studies in various animal models to establish dose-response relationships and long-term safety profiles.

-

Performing well-controlled human clinical trials to validate the anabolic effects and determine the efficacy of this compound in improving muscle mass and strength in different populations.

-

Investigating the synergistic potential of this compound with other nutritional interventions or exercise regimens.

A deeper understanding of these aspects will be crucial for the translation of the promising preclinical findings into practical applications for researchers, scientists, and drug development professionals.

References

- 1. Phytoecdysteroids increase protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone. | Semantic Scholar [semanticscholar.org]

- 3. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Ecdysteroids elicit a rapid Ca2+ flux leading to Akt activation and increased protein synthesis in skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Estrogen receptor beta is involved in skeletal muscle hypertrophy induced by the phytoecdysteroid ecdysterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Isolation of Turkesterone: A Technical Guide for Researchers

Introduction: Turkesterone is a phytoecdysteroid, a class of naturally occurring steroid hormones found in certain insects and plants. It has garnered significant interest from the scientific community for its potential anabolic properties without the androgenic side effects associated with synthetic steroids. This technical guide provides an in-depth overview of the discovery, isolation, and quantification of this compound from its primary plant sources, with a focus on detailed experimental protocols for researchers, scientists, and drug development professionals.

Discovery and Primary Plant Sources

This compound was first isolated from the plant Ajuga turkestanica, a perennial herb native to the mountainous regions of Uzbekistan and Tajikistan in Central Asia.[1][2] Initial research and isolation of phytoecdysteroids from this plant were pioneered by Soviet scientists.[3] A key publication by Mamatkhanov, Yakubova, and Syrov in 1998 detailed the isolation of this compound from the aerial parts of Ajuga turkestanica and described its anabolic activity.[3][4]

While other phytoecdysteroids like 20-hydroxyecdysone (ecdysterone) are found in various plants such as spinach and quinoa, this compound is less common.[5][6] Ajuga turkestanica remains the most significant and widely studied source of this particular compound. The concentration of this compound and ecdysterone in the aerial parts of the plant is reported to be approximately 0.2-0.4% of the dry weight.[7]

Quantitative Data on this compound Content

The yield of this compound can vary based on the plant species, part of the plant used, and the extraction method. The following tables summarize quantitative data from various studies.

Table 1: this compound and 20-Hydroxyecdysone Content in Plant Material

| Plant Species | Plant Part | Compound | Concentration (% Dry Weight) | Reference |

| Ajuga turkestanica | Aerial Parts | This compound & 20-Hydroxyecdysone | 0.2% - 0.4% | [7] |

| Ajuga turkestanica Extract | - | This compound | 2.1% (w/w) | [8] |

| Ajuga turkestanica Extract | - | 20-Hydroxyecdysone | 0.9% (w/w) | [8] |

| Rhaponticum carthamoides | - | 20-Hydroxyecdysone | 0.04% - 1.51% | [9] |

Table 2: Phytoecdysteroid Content in Selected Edible Plants and Commercial Products

| Sample | Compound | Concentration | Reference |

| Rhaponticum carthamoides (Commercial Product) | This compound | 10.6 µg/mL | [5] |

| Rhaponticum carthamoides (Commercial Product) | 20-Hydroxyecdysone | 28.2 mg/mL | [5] |

| Kaniwa Seed | 20-Hydroxyecdysone | 670 µg/g dry mass | [5][10] |

| Spinach Leaf | 20-Hydroxyecdysone | 252 - 455 µg/g dry mass | [5][10] |

| Quinoa Seed | 20-Hydroxyecdysone | 259 - 310 µg/g dry mass | [5][10] |

| Asparagus Stem | 20-Hydroxyecdysone | 189 µg/g dry mass | [5][10] |

| Quinoa, Spinach, Asparagus | This compound | Not Detected | [5] |

Experimental Protocols

Extraction of Crude Phytoecdysteroids from Ajuga turkestanica

This protocol is a synthesized methodology based on common laboratory practices for natural product extraction.

Objective: To obtain a crude extract rich in this compound from the dried aerial parts of Ajuga turkestanica.

Materials:

-

Dried and ground aerial parts of Ajuga turkestanica

-

Methanol (Reagent Grade)

-

Petroleum Ether

-

Ethyl Acetate

-

n-Butanol

-

Distilled Water

-

Rotary Evaporator

-

Separatory Funnel

-

Filter paper (Whatman No. 1 or equivalent)

Procedure:

-

Maceration: Soak the dried, ground plant material in methanol (e.g., 1 kg of plant material in 5 L of methanol) at room temperature for 72 hours.

-

Filtration: Filter the mixture through filter paper to separate the plant debris from the methanol extract.

-

Concentration: Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

-

Solvent Partitioning (Liquid-Liquid Extraction): a. Suspend the crude extract in distilled water (e.g., 500 mL). b. Transfer the aqueous suspension to a separatory funnel and extract three times with petroleum ether to remove nonpolar compounds like fats and chlorophylls. Discard the petroleum ether fractions. c. Subsequently, extract the aqueous layer three times with ethyl acetate. This fraction may contain some phytoecdysteroids and other moderately polar compounds. d. Finally, extract the remaining aqueous layer three times with n-butanol. The butanol fraction will contain the majority of the glycosides and polar phytoecdysteroids, including this compound.[7]

-

Final Concentration: Concentrate the n-butanol fraction using a rotary evaporator to yield the crude phytoecdysteroid-rich extract.

Purification by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials:

-

Crude n-butanol extract

-

Silica gel (for column chromatography, 70-230 mesh)

-

Aluminum oxide

-

Glass chromatography column

-

Solvent system: A gradient of Chloroform-Methanol is commonly used.

-

Fraction collector

-

TLC plates (Silica gel 60 F254) for monitoring

Procedure:

-

Column Packing: Prepare a chromatography column with a slurry of silica gel in a nonpolar solvent (e.g., chloroform). Some protocols suggest a combination of aluminum oxide and silica gel.[7]

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

-

Elution: Begin elution with 100% chloroform and gradually increase the polarity by adding methanol in a stepwise gradient (e.g., 1%, 2%, 5%, 10% methanol in chloroform).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

-

Monitoring: Monitor the separation process by spotting fractions onto TLC plates. Visualize the spots under UV light (254 nm) and/or by staining with an anisaldehyde-sulfuric acid reagent followed by heating. Fractions with similar TLC profiles are pooled.

-

Isolation: Fractions showing a high concentration of the target compound (this compound) are combined and concentrated. Further purification may be required using preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To identify and quantify this compound in the purified fractions or standardized extracts.

Table 3: Example HPLC Method Parameters

| Parameter | Specification |

| Instrument | HPLC system with UV Detector |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-8 min: 5% B; 8-30 min: 5% to 85% B; 30-35 min: 85% to 100% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 27 - 30°C |

| Detection Wavelength | 242 nm |

| Injection Volume | 10 - 20 µL |

| Standard | Pure this compound reference standard |

Note: This is an example protocol. Method parameters should be optimized for the specific column and system used.[7][11][12]

Visualized Workflows and Signaling Pathways

Experimental Workflows

The following diagrams illustrate the general procedures for the extraction and purification of this compound.

Caption: General workflow for crude extraction of this compound.

References

- 1. hugesupplements.com [hugesupplements.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. researchdirects.com [researchdirects.com]

- 4. researchgate.net [researchgate.net]

- 5. Phytoecdysteroids: Quantification in Selected Plant Species and Evaluation of Some Effects on Gastric Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ecdysterone and this compound—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Preliminary Investigation into Turkesterone's Metabolic Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Turkesterone, a phytoecdysteroid, has garnered significant attention for its purported anabolic and metabolic benefits. This technical guide provides a comprehensive overview of the current preliminary scientific evidence regarding this compound's effects on metabolic pathways. While research, particularly in human subjects, is still in its nascent stages, this document synthesizes the available quantitative data, details experimental methodologies from key studies, and visualizes the proposed signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the potential therapeutic and performance-enhancing applications of this compound. The limited scope of current human trials necessitates further rigorous investigation to fully elucidate its metabolic impact.

Introduction

This compound is a naturally occurring ecdysteroid found in plants, most notably Ajuga turkestanica.[1] Ecdysteroids are analogues of insect molting hormones and are investigated for their potential anabolic properties in mammals without the androgenic side effects associated with traditional anabolic steroids.[2][3] The primary interest in this compound lies in its potential to enhance muscle protein synthesis, which has downstream implications for overall metabolic health.[4][5] This guide focuses specifically on the direct and indirect metabolic effects of this compound as reported in preliminary scientific studies.

Quantitative Data on Metabolic Effects

The current body of research on the direct metabolic effects of this compound in humans is limited. The available quantitative data from preliminary studies are summarized below. It is critical to note that these findings are not statistically significant and require further investigation through larger, more robust clinical trials.

Table 1: Effects of Acute this compound Supplementation on Resting Metabolic Rate (RMR) in Healthy Males

| Dosage | Time Point | Mean Change in RMR from Baseline | Statistical Significance | Reference |

| 1000 mg | 60 min | +2.7% | Not Significant | [5] |

| 120 min | +5.6% | Not Significant | [5] | |

| 180 min | +7.8% | Not Significant | [5] | |

| 2000 mg | 60 min | +0.7% | Not Significant | [5] |

| 120 min | +4.2% | Not Significant | [5] | |

| 180 min | +3.6% | Not Significant | [5] | |

| Placebo | 60 min | -0.9% | Not Significant | [5] |

| 120 min | -0.7% | Not Significant | [5] | |

| 180 min | +3.6% | Not Significant | [5] |

Source: Adapted from Harris et al. (2024). The study reported no statistically significant main condition, time, or interaction main effects for RMR.[4][5][6][7][8][9][10]

Table 2: Effects of Four-Week this compound Supplementation on Body Composition in Active Males and Females

| Parameter | This compound Group (Mean Change ± SD) | Placebo Group (Mean Change ± SD) | Between-Group Statistical Significance (p-value) | Reference |

| Body Mass (kg) | -0.4 ± 1.8 | +0.1 ± 1.8 | 0.38 | [2][11] |

| Lean Body Mass (kg) | -0.6 ± 1.4 | -0.3 ± 1.7 | 0.68 | [2][11] |

| Fat Mass (kg) | +0.1 ± 0.6 | +0.5 ± 0.6 | 0.06 | [2][11] |

| Percent Body Fat (%) | +0.3 ± 0.6 | +0.7 ± 0.9 | 0.14 | [2][11] |

Source: Adapted from Antonio et al. (2024). The study found no significant between-group differences in the delta scores for any body composition measures.[2][11]

Table 3: In Vitro Effects of this compound on Lipid Accumulation

| Compound | Effect on Lipid Accumulation in Human Adipocytes | Reference |

| This compound | Reduced lipid accumulation | [12] |

Source: Adapted from Todorova et al. (2023). This study suggests a potential anti-adipogenic activity of this compound.[12]

Experimental Protocols

Acute Effects on RMR and Metabolic Parameters in Healthy Males (Harris et al., 2024)

-

Study Design: A randomized, single-blind, placebo-controlled, counter-balanced crossover study.[5][9]

-

Participants: Eleven apparently healthy, recreationally active males (mean age 23.3 ± 2.2 years).[4][5][6][7][9][10]

-

Intervention: Participants were administered one of three conditions on separate occasions: 2000 mg cellulose placebo, 1000 mg this compound + 1000 mg placebo, or 2000 mg this compound.[5][9]

-

Data Collection: Venous blood samples were collected at baseline (pre-ingestion), 3 hours post-ingestion, and 24 hours post-ingestion to analyze serum insulin-like growth factor-1 (IGF-1). Resting metabolic rate (RMR), lipid metabolism, and carbohydrate metabolism were also assessed.[4][5][6][7][9][10]

-

Key Findings: The study found no significant main condition, time, or interaction effects for serum IGF-1, RMR, lipid, and carbohydrate metabolism. However, non-significant increases in serum IGF-1 concentrations and RMR were observed with both this compound conditions compared to placebo.[4][5][6][7][8][9][10]

Effects on Body Composition in Active Males and Females (Antonio et al., 2024)

-

Study Design: A randomized, placebo-controlled study.[2][11]

-

Participants: Thirty-one active males (n=14) and females (n=17).[2][11]

-

Intervention: Participants were randomized to receive either a placebo (rice flour) or 500 mg per day of this compound (from Ajuga Turkestanica extract) for four weeks.[2][11]

-

Data Collection: Body composition (body mass, lean body mass, fat mass, and percent body fat) was assessed at baseline and after four weeks using dual-energy X-ray absorptiometry (DXA).[2][11]

-

Key Findings: After four weeks of supplementation, there were no significant between-group differences in the changes for any of the measured body composition parameters.[2][11]

Proposed Signaling Pathways

The anabolic effects of this compound are theorized to be mediated through pathways that influence protein synthesis, which is intrinsically linked to metabolic regulation. The two primary proposed mechanisms are the activation of the PI3K/Akt/mTOR pathway and interaction with the estrogen receptor beta (ERβ).

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and protein synthesis.[13][14][15][16][17] It is hypothesized that this compound may activate this pathway, leading to enhanced muscle protein synthesis.

Caption: Proposed PI3K/Akt/mTOR signaling pathway activation by this compound.

Estrogen Receptor Beta (ERβ) Signaling Pathway

Some research suggests that ecdysteroids may exert their anabolic effects through binding to estrogen receptor beta (ERβ), a pathway distinct from androgenic signaling.[3][18][19] This interaction is thought to initiate a signaling cascade that promotes muscle hypertrophy.

Caption: Proposed estrogen receptor beta (ERβ) mediated signaling by this compound.

Discussion and Future Directions

The preliminary data on this compound's metabolic effects in humans are currently inconclusive. While some non-significant trends towards an increased resting metabolic rate have been observed in an acute setting, a longer-term study did not show significant effects on body composition. The in vitro evidence for anti-adipogenic effects is promising but requires in vivo validation.

The proposed mechanisms of action, involving the PI3K/Akt/mTOR and ERβ pathways, provide a strong rationale for further investigation. Future research should focus on:

-

Long-term, placebo-controlled human trials: To definitively assess the effects of chronic this compound supplementation on a comprehensive panel of metabolic markers, including glucose, insulin, lipid profiles, and hormones.

-

Dose-response studies: To identify the optimal dosage for potential metabolic benefits.

-

Mechanistic studies: To elucidate the precise molecular pathways through which this compound exerts its effects in mammalian systems.

-

Safety and toxicology studies: To establish a comprehensive safety profile for long-term use.

Conclusion

This compound remains a compound of interest for its potential anabolic and metabolic-modulating properties. However, the current scientific literature, particularly concerning human studies, is sparse and preliminary. The data presented in this guide highlight the need for more rigorous, controlled research to substantiate the anecdotal claims and to fully understand the metabolic impact of this compound. For researchers, scientists, and drug development professionals, this compound represents a novel avenue for exploration, but one that must be approached with scientific rigor and a clear understanding of the current limitations in our knowledge.

References

- 1. mdpi.com [mdpi.com]

- 2. researchdirects.com [researchdirects.com]

- 3. This compound and Phytoecdysteroids: Mother Nature's Anabolic Warfare [blog.priceplow.com]

- 4. The Effects of Multiple Acute this compound Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. "The Effects of Multiple Acute this compound Doses on Indirect Measures " by Dillon R. Harris, Tomas Chapman-Lopez et al. [digitalcommons.csumb.edu]

- 7. The Effects of Multiple Acute this compound Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Prelimin… [ouci.dntb.gov.ua]

- 8. [PDF] The Effects of Multiple Acute this compound Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. baylor-ir.tdl.org [baylor-ir.tdl.org]

- 11. researchdirects.com [researchdirects.com]

- 12. Ecdysterone and this compound—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 17. The PI3K/AKT/mTOR interactive pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. swolverine.com [swolverine.com]

- 19. Plant-Based Muscle Support Through Estrogen Receptor Beta Activation - THE VEGAN | Plant-based Protein | Soy Protein Isolated [thevegan.uk]

Turkesterone: A Technical Whitepaper on its Potential as a Natural Selective Androgen Receptor Modulator (SARM)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of Turkesterone, a phytoecdysteroid, and evaluates its potential as a natural Selective Androgen Receptor Modulator (SARM). While structurally similar to androgens, this compound exhibits anabolic properties without binding to the androgen receptor, suggesting a distinct mechanism of action. This paper synthesizes the current in vitro, animal, and human data, details experimental methodologies, and visualizes key biological pathways and workflows. The objective is to present a consolidated resource for the scientific community to assess the therapeutic and performance-enhancing promise of this compound.

Introduction: The Quest for Selective Anabolic Agents

Selective Androgen Receptor Modulators (SARMs) are a class of therapeutic compounds that exhibit tissue-selective activation of the androgen receptor (AR).[1][2] The primary goal of SARM development is to harness the anabolic benefits of androgens in muscle and bone while minimizing the androgenic side effects in tissues like the prostate and skin.[2][3]

This compound is a naturally occurring phytoecdysteroid, an analogue of the insect molting hormone 20-hydroxyecdysone, primarily extracted from the plant Ajuga turkestanica.[4][5] Ecdysteroids have garnered significant interest for their reported anabolic effects in mammals, which intriguingly, appear to occur without significant interaction with the androgen receptor.[4] This unique characteristic has positioned this compound as a subject of investigation for its potential to act as a natural, non-steroidal anabolic agent with a SARM-like profile of selective benefits. This paper will delve into the molecular mechanisms, experimental evidence, and safety profile of this compound.

Core Mechanism of Action: A Non-Androgenic Anabolic Pathway

The defining characteristic of this compound's anabolic action is its independence from the androgen receptor. Unlike traditional anabolic-androgenic steroids (AAS) and many synthetic SARMs, this compound does not bind to androgen receptors and therefore does not trigger the classical genomic signaling cascade associated with these compounds.[6][7][8][9] This circumvents the common androgenic side effects such as hormonal suppression, gynecomastia, and hair loss.[6][10]

The proposed mechanisms are centered on other signaling pathways crucial for muscle protein synthesis (MPS):

-

PI3K/Akt/mTOR Pathway Activation: The predominant hypothesis is that ecdysteroids, including this compound, stimulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[4][11][12] This pathway is a central regulator of cell growth and protein synthesis. Activation of this cascade enhances mRNA translation efficiency, leading to increased synthesis of muscle proteins.[12]

-

Estrogen Receptor Beta (ERβ) Interaction: Evidence suggests that the anabolic effects of ecdysteroids may be mediated through binding to the estrogen receptor beta (ERβ).[11][13][14] ERβ signaling is known to play a role in the regulation of skeletal muscle growth and regeneration.[15] Molecular docking experiments with the related compound, ecdysterone, support a preferential binding to ERβ over the androgen receptor.[16]

-

Modulation of IGF-1 Signaling: Some in vitro and animal studies suggest that this compound may increase the expression and circulating concentrations of Insulin-like Growth Factor 1 (IGF-1), a potent anabolic hormone that also activates the PI3K/Akt pathway.[11][17]

The following diagram illustrates the proposed primary signaling pathway for this compound.

Caption: Proposed non-androgenic signaling pathway of this compound.

Quantitative Data from Experimental Studies

The anabolic potential of this compound and related ecdysteroids has been evaluated in various models. However, human data remains limited and, in some cases, contradictory.

Table 1: Summary of In Vitro & Animal Studies

| Study Model | Compound(s) | Key Findings | Reference |

| C2C12 Myotubes | Ecdysterone (1 µM) | Increased myotube diameter, comparable to Dihydrotestosterone (1 µM) and IGF-1 (1.3 nM). | [16] |

| C2C12 Myotubes | Phytoecdysteroids | Increased protein synthesis by up to 20%. | [5] |

| Rats (Wistar) | Ecdysterone (5 mg/kg) | Stronger hypertrophic effect on soleus muscle fiber size compared to Dianabol, Trenbolox, and SARM S-1 at the same dose. | [16] |

| Rats | Ecdysteroids | Increase in muscle mass comparable to or exceeding anabolic steroids like Dianabol. | [4] |

| Rats | This compound | Possesses anabolic activity in skeletal muscle. | [18] |

| Aged Male Mice | A. turkestanica extract | No significant changes in body mass, muscle mass, or muscle fiber size after 28 days. | [19] |

Table 2: Summary of Human Clinical Trials

| Study Design & Duration | Participants | Compound & Dosage | Key Findings | Reference |

| 10-week RTC | 46 young men (resistance trained) | Ecdysterone (various doses) | Significantly higher increases in lean muscle mass and 1-rep bench press performance vs. placebo. No liver or kidney toxicity observed. | [15][20] |

| 4-week RTC | 31 active males & females | This compound (500 mg/day) | No significant effect on body mass, lean body mass, or fat mass compared to placebo. | [21][22] |

| Acute Dosing | 11 healthy males | This compound (multiple doses) | Non-significant increase in serum IGF-1 concentrations compared to placebo. No effect on resting metabolic rate. | [23] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols from key studies.

In Vitro Muscle Protein Synthesis Assay

This protocol is a generalized representation of methods used to assess anabolic activity in cell culture, such as with C2C12 myotubes.

Caption: Workflow for in vitro evaluation of this compound in C2C12 myotubes.

-

Cell Line: C2C12 mouse myoblasts.

-

Differentiation: Myoblasts are grown to high confluency and then switched to a differentiation medium (e.g., DMEM with 2% horse serum) for several days to allow fusion into multinucleated myotubes.

-

Treatment: Differentiated myotubes are treated with varying concentrations of this compound extract, a vehicle control, and a positive control (e.g., IGF-1) for a specified duration (e.g., 6-24 hours).

-

Analysis:

-

Quantitative PCR (qPCR): To measure changes in the mRNA expression of key anabolic and myogenic genes.

-

Western Blotting: To quantify the phosphorylation status (activation) of proteins in the PI3K/Akt/mTOR pathway.

-

Microscopy: To measure changes in myotube diameter as an indicator of hypertrophy.

-

In Vivo Anabolic Activity Study (Rat Model)

This protocol is based on studies assessing the hypertrophic effects of ecdysteroids in rodents.[16]

Caption: General experimental workflow for an in vivo rodent study.

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Grouping: Animals are randomized into several groups: a control group receiving a vehicle, a this compound group, and often a positive control group receiving a known anabolic agent (e.g., metandienone).

-

Administration: The test compounds are administered daily, typically via oral gavage, for a period of several weeks (e.g., 21 days).

-

Outcome Measures: At the end of the study, specific muscles (e.g., soleus, plantaris) are excised, weighed, and prepared for histological analysis to measure muscle fiber cross-sectional area. Total protein content may also be quantified.

Safety & Toxicological Profile

A significant advantage of this compound over traditional AAS is its purported safety profile.

-

Lack of Androgenicity: As it does not bind to the androgen receptor, this compound is not expected to cause virilization in women or other androgen-related side effects.[6]

-

No Hormonal Suppression: Studies and user reports indicate that this compound does not suppress the hypothalamic-pituitary-gonadal (HPG) axis, meaning it does not decrease endogenous testosterone production.[6][11] Consequently, a post-cycle therapy (PCT) regimen is not required.[6][7]

-

Hepatotoxicity: Animal studies suggest that ecdysteroids do not cause liver toxicity.[6][13] Human trials with ecdysterone have shown no significant increases in biomarkers for liver or kidney damage.[15][20]

-

General Toxicity: The LD50 for orally administered 20-hydroxyecdysone in mice was reported to exceed 9 g/kg, indicating a very low level of acute toxicity.[5]

Discussion & Future Directions

The existing body of evidence presents a compelling, yet incomplete, picture of this compound's potential.

Strengths:

-

Novel Mechanism: The non-androgenic anabolic pathway is a promising avenue for developing therapies that separate muscle-building effects from undesirable hormonal side effects.[4][9]

-

Strong Preclinical Data: In vitro and animal studies consistently demonstrate anabolic effects, with some research suggesting a potency comparable or superior to certain anabolic steroids.[4][16]

-

Favorable Safety Profile: The lack of androgenic side effects, hormonal suppression, and organ toxicity makes it an attractive candidate compared to AAS and some SARMs.[6][13]

Limitations and Gaps in Research:

-

Lack of Robust Human Data: The primary limitation is the scarcity of well-controlled human clinical trials. The few existing studies have small sample sizes, short durations, or show conflicting results.[19][21][24]

-

Bioavailability: The absorption and metabolic fate of this compound in humans are not well understood, which could explain discrepancies between in vitro/animal results and human trials.[18][21]

-

Standardization of Extracts: Commercially available this compound supplements can vary widely in purity and concentration, potentially affecting study outcomes and user experiences.[24]

Future Research:

-

Long-Term Human Trials: Large-scale, randomized, double-blind, placebo-controlled trials are essential to definitively establish the efficacy of this compound for muscle growth, strength, and performance in humans.

-

Pharmacokinetic Studies: Research is needed to understand the bioavailability, half-life, and metabolism of this compound in humans to determine optimal dosing strategies.

-

Mechanism Elucidation: Further in vitro studies are required to fully confirm the role of ERβ and other potential signaling pathways in mediating this compound's effects.

Conclusion

This compound shows significant promise as a natural anabolic agent with a mechanism of action distinct from classical androgen receptor agonists. Its ability to stimulate muscle protein synthesis pathways without androgenic side effects aligns with the therapeutic goals of SARMs. While preclinical data are highly encouraging, the current lack of conclusive human evidence means its potential remains largely unverified. It stands as a compelling candidate for further rigorous investigation within the fields of sports nutrition, sarcopenia, and cachexia treatment. Until more robust human clinical data becomes available, its classification as an effective SARM in humans should be considered provisional.

References

- 1. Selective androgen receptor modulator - Wikipedia [en.wikipedia.org]

- 2. Selective androgen receptor modulators: the future of androgen therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kjsm.org [kjsm.org]

- 4. tigerfitness.com [tigerfitness.com]

- 5. Ecdysterone and this compound—Compounds with Prominent Potential in Sport and Healthy Nutrition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. swolverine.com [swolverine.com]

- 7. draxe.com [draxe.com]

- 8. backtoyourrootsherbs.com [backtoyourrootsherbs.com]

- 9. predatornutrition.com [predatornutrition.com]

- 10. qpex.store [qpex.store]

- 11. swolverine.com [swolverine.com]

- 12. swolverine.com [swolverine.com]

- 13. swolverine.com [swolverine.com]

- 14. newphaseblends.com [newphaseblends.com]

- 15. draxe.com [draxe.com]

- 16. Ecdysteroids: A novel class of anabolic agents? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. my-openhealth.com [my-openhealth.com]

- 20. Ecdysteroids as non-conventional anabolic agent: performance enhancement by ecdysterone supplementation in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchdirects.com [researchdirects.com]

- 22. researchdirects.com [researchdirects.com]

- 23. The Effects of Multiple Acute this compound Doses on Indirect Measures of Hypertrophy and Metabolic Measures: A Preliminary Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. bonytobeastly.com [bonytobeastly.com]

Methodological & Application

Standardized Protocol for Turkesterone Extraction: Application Notes for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, standardized protocol for the extraction and purification of Turkesterone from plant sources, primarily Ajuga turkestanica. The protocols are designed to be reproducible and scalable for research and development purposes.

Introduction

This compound is a phytoecdysteroid, a class of naturally occurring steroid hormones found in plants and arthropods. It has gained significant interest for its potential anabolic properties, which are believed to be mediated through the PI3K/Akt/mTOR signaling pathway, without the androgenic side effects associated with synthetic anabolic steroids. The primary plant source for this compound is Ajuga turkestanica, native to Central Asia. This protocol outlines a standardized method for its extraction, purification, and quantification.

Experimental Protocols

Plant Material and Preparation

Dried and powdered aerial parts or roots of Ajuga turkestanica are the recommended starting material. The concentration of this compound can vary depending on the plant part and harvesting time. Proper identification and quality assessment of the plant material are crucial first steps.

Extraction of Crude this compound

This protocol describes a conventional solvent extraction method. Alternative methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can also be employed for improved efficiency.

Objective: To extract a broad range of phytoecdysteroids, including this compound, from the plant matrix.

Materials:

-

Dried, powdered Ajuga turkestanica plant material

-

Methanol (reagent grade)

-

Shaker or magnetic stirrer

-

Filter paper and funnel or vacuum filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh the desired amount of powdered plant material.

-

Combine the plant material with methanol in a flask at a solid-to-solvent ratio of 1:10 (w/v).

-

Agitate the mixture at room temperature for 24 hours using a shaker or magnetic stirrer.

-

Separate the methanolic extract from the plant residue by filtration.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Liquid-Liquid Partitioning for Partial Purification

Objective: To remove non-polar and highly polar impurities from the crude extract.

Materials:

-

Crude methanolic extract

-

n-Hexane

-

n-Butanol

-

Distilled water

-

Separatory funnel

Procedure:

-

Dissolve the crude methanolic extract in a mixture of methanol and water (e.g., 80% aqueous methanol).

-

Perform liquid-liquid partitioning against n-hexane in a separatory funnel to remove non-polar compounds like chlorophyll and lipids. Repeat this step three times. Discard the n-hexane phase.

-

Evaporate the methanol from the aqueous phase.

-

Partition the remaining aqueous extract with n-butanol three times. The ecdysteroids will partition into the n-butanol phase.

-

Combine the n-butanol fractions and evaporate to dryness under reduced pressure to yield a semi-purified ecdysteroid extract.

Column Chromatography for this compound Isolation

Objective: To isolate this compound from other ecdysteroids and impurities.

Materials:

-

Semi-purified ecdysteroid extract

-

Silica gel (for column chromatography, 60-120 mesh)

-

Glass chromatography column

-

Solvent system: Chloroform and Methanol gradient

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Prepare a silica gel slurry in chloroform and pack it into the chromatography column.

-

Dissolve the semi-purified extract in a minimal amount of the initial mobile phase (chloroform) and load it onto the top of the silica gel column.

-

Elute the column with a gradient of increasing methanol concentration in chloroform. Start with 100% chloroform and gradually increase the polarity by adding methanol (e.g., 99:1, 98:2, 95:5, etc., v/v).

-

Collect fractions of the eluate and monitor the separation using TLC. Spot each fraction on a TLC plate, develop in a suitable solvent system (e.g., chloroform:methanol 9:1), and visualize under a UV lamp at 254 nm.

-

Combine the fractions containing the spot corresponding to a pure this compound standard.

-

Evaporate the solvent from the combined fractions to obtain purified this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentration and purity of this compound in the extracts.

Materials:

-

Purified this compound extract or semi-purified extract

-

This compound analytical standard

-

HPLC grade methanol and water

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of the this compound standard in methanol and create a series of dilutions to generate a calibration curve.

-